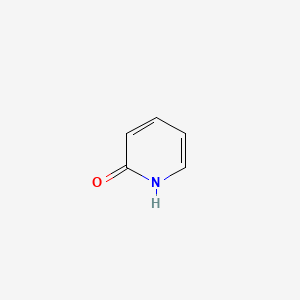

2-Hydroxypyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQKCCHYAOITMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO |

Source

|

| Record name | 2-pyridone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-pyridone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051716 |

Source

|

| Record name | 2(1H)-Pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder, soluble in water; [MSDSonline], Solid |

Source

|

| Record name | 2-Hydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 20 °C |

Source

|

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.55 [mmHg] |

Source

|

| Record name | 2-Hydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

72762-00-6, 142-08-5, 66396-89-2 |

Source

|

| Record name | 2-Pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72762-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072762006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridone, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-HYDROXYPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyridinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6770O3A2I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107.8 °C |

Source

|

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Tautomerism of 2-Hydroxypyridine for Researchers, Scientists, and Drug Development Professionals

An exploration of the pivotal lactam-lactim equilibrium, its thermodynamic underpinnings, and the experimental and computational methodologies for its characterization.

The tautomeric equilibrium between 2-hydroxypyridine (B17775) and its corresponding lactam form, 2-pyridone, represents a fundamental concept in heterocyclic chemistry with profound implications for medicinal chemistry, drug design, and materials science. The subtle interplay of electronic and environmental factors that govern this equilibrium dictates the molecule's physicochemical properties, including its hydrogen bonding capabilities, aromaticity, and reactivity. This guide provides a comprehensive overview of the core principles of this compound tautomerism, detailed experimental protocols for its investigation, and a summary of key quantitative data to aid researchers in this field.

The Core Principle: A Dynamic Equilibrium

This compound exists in a dynamic equilibrium between two tautomeric forms: the aromatic hydroxy form (lactim) and the non-aromatic pyridone form (lactam). This equilibrium is not static and is significantly influenced by the surrounding environment, particularly the solvent, as well as by the presence of substituents on the pyridine (B92270) ring.[1][2]

In the gas phase and in non-polar solvents, the this compound tautomer is generally favored.[3] This preference is attributed to the energetic advantage of retaining the aromaticity of the pyridine ring. However, in polar solvents and in the solid state, the equilibrium shifts dramatically towards the 2-pyridone form.[3] The increased stability of the 2-pyridone tautomer in polar environments is a consequence of its larger dipole moment, which allows for more effective solvation by polar solvent molecules. Furthermore, the ability of the 2-pyridone form to participate in intermolecular hydrogen bonding as both a donor (N-H) and an acceptor (C=O) contributes to its stabilization in condensed phases.[1]

Quantitative Analysis of the Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, defined as the ratio of the concentration of the pyridone form to the hydroxypyridine form (KT = [2-pyridone]/[this compound]). A KT value greater than 1 indicates that the pyridone form is predominant, while a value less than 1 signifies the prevalence of the hydroxypyridine form.

Solvent Effects on the Tautomeric Equilibrium of this compound

The profound influence of the solvent on the tautomeric equilibrium is a critical consideration in any study of this compound and its derivatives. The following table summarizes the experimentally determined equilibrium constants (KT) and Gibbs free energy changes (ΔG°) for the tautomerization of this compound in various solvents at room temperature.

| Solvent | Dielectric Constant (ε) | KT | ΔG° (kcal/mol) |

| Gas Phase | 1 | ~0.2 - 0.4 | +0.8 - +0.5 |

| Cyclohexane | 2.0 | 1.7 | -0.32 |

| Chloroform | 4.8 | 6.0 | -1.06 |

| Acetonitrile | 37.5 | ~100 | -2.73 |

| Water | 78.4 | ~900 | -4.03 |

Note: The values presented are approximate and have been compiled from various sources. The exact values can vary depending on the experimental conditions.[4]

Thermodynamic Parameters for the Tautomerization of this compound

The tautomeric equilibrium is governed by thermodynamic principles. The following table provides a summary of the key thermodynamic parameters for the tautomerization of this compound to 2-pyridone.

| Parameter | Gas Phase | Polar Solvents |

| ΔH° (Enthalpy Change) | Slightly positive (endothermic) | Negative (exothermic) |

| ΔS° (Entropy Change) | Small, near zero | Small, near zero |

| ΔG° (Gibbs Free Energy Change) | Slightly positive (non-spontaneous) | Negative (spontaneous) |

Experimental Protocols for the Characterization of Tautomeric Equilibrium

A variety of spectroscopic and computational methods are employed to investigate the tautomeric equilibrium of this compound. Each technique provides unique insights into the structural and electronic properties of the tautomers.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful and accessible technique for quantifying the tautomeric ratio in solution. The two tautomers exhibit distinct absorption spectra, and by analyzing the spectrum of a solution containing both forms, their relative concentrations can be determined.

Detailed Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 x 10-3 M) in a non-polar solvent where the hydroxypyridine form is expected to dominate (e.g., cyclohexane).

-

Prepare a stock solution of a "fixed" 2-pyridone derivative (e.g., N-methyl-2-pyridone) of the same concentration in the same solvent to serve as a reference for the lactam form.

-

Prepare a stock solution of a "fixed" this compound derivative (e.g., 2-methoxypyridine) of the same concentration in the same solvent to serve as a reference for the lactim form.

-

-

Sample Preparation for Analysis:

-

Prepare a series of solutions of this compound in the solvent of interest (e.g., water, ethanol, acetonitrile) by diluting the stock solution to a final concentration in the range of 10-4 to 10-5 M. Ensure the final concentration is within the linear range of the spectrophotometer.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (typically 200-400 nm).

-

Record the spectra of the fixed lactam and lactim derivatives in the same solvent.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for both the this compound and 2-pyridone tautomers from the spectra of the fixed derivatives.

-

The absorption spectrum of the this compound solution will be a composite of the spectra of the two tautomers.

-

The equilibrium constant (KT) can then be calculated from the ratio of the concentrations of the two tautomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H and 13C NMR, provides detailed structural information and is an excellent tool for the quantitative analysis of tautomeric mixtures in solution. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, allowing for the clear distinction between the two tautomers.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a deuterated solvent of interest (e.g., CDCl3, DMSO-d6, D2O) to a final concentration of approximately 5-10 mg/mL.

-

For quantitative analysis (qNMR), it is crucial to use a high-purity internal standard with a known concentration.[8][9][10] The internal standard should have a resonance that is well-resolved from the signals of the tautomers.

-

-

Data Acquisition:

-

Acquire a high-resolution 1H NMR spectrum.

-

For accurate quantification, ensure a sufficient relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all protons.[11]

-

Acquire a 13C NMR spectrum to further confirm the presence of both tautomers.

-

-

Data Analysis:

-

Identify the characteristic signals for each tautomer.

-

1H NMR: The chemical shifts of the ring protons are distinct for each tautomer. The N-H proton of the 2-pyridone form typically appears as a broad singlet at a downfield chemical shift.

-

13C NMR: The chemical shift of the C2 carbon is particularly informative. In this compound, it resonates at a chemical shift typical for an aromatic carbon bearing a hydroxyl group, while in 2-pyridone, it appears at a more downfield chemical shift characteristic of a carbonyl carbon.

-

-

Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the two tautomers in the solution.

-

Calculate the equilibrium constant (KT) from the integral ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the predominant tautomer, especially in the solid state. The vibrational frequencies of the functional groups (O-H, N-H, C=O) are distinct for each tautomer.

Detailed Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet):

-

Grind a small amount of this compound (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.[12]

-

-

Solution:

-

Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride) in an appropriate IR cell.

-

-

-

Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm-1.

-

-

Data Analysis:

-

Identify the characteristic vibrational bands for each tautomer:

-

The presence and relative intensity of these bands indicate the predominant tautomeric form in the sample.

-

Visualizing the Tautomeric Equilibrium and Solvent Effects

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound tautomerism.

Caption: The tautomeric equilibrium between this compound and 2-pyridone.

Caption: The influence of solvent polarity on the this compound/2-pyridone equilibrium.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon of significant interest to researchers across various chemical disciplines. A thorough understanding of the factors governing this equilibrium and the methodologies for its characterization is paramount for the rational design of novel pharmaceuticals, functional materials, and chemical probes. This guide provides a foundational framework for researchers embarking on studies involving this pivotal heterocyclic system, offering both the theoretical underpinnings and practical experimental guidance necessary for successful investigation.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. emerypharma.com [emerypharma.com]

- 10. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 11. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. fiveable.me [fiveable.me]

- 14. brainly.com [brainly.com]

The Tautomeric Equilibrium of 2-Pyridone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomerism between 2-pyridone and its aromatic counterpart, 2-hydroxypyridine (B17775), is a classic and fundamentally important equilibrium in heterocyclic chemistry. This phenomenon significantly influences the molecule's physical, chemical, and biological properties, making a thorough understanding of its governing principles crucial for applications in medicinal chemistry, materials science, and chemical synthesis. This technical guide provides an in-depth exploration of the core properties of the 2-pyridone/2-hydroxypyridine tautomeric system. It summarizes key quantitative data, offers detailed experimental protocols for the characterization of the tautomeric equilibrium, and presents visual representations of the underlying concepts and workflows.

Introduction

2-Pyridone and this compound are tautomers, constitutional isomers that readily interconvert through a formal migration of a hydrogen atom and the shifting of a double bond. The equilibrium between the lactam (2-pyridone) and lactim (this compound) forms is sensitive to a variety of factors, including the physical state, solvent polarity, pH, and temperature. The prevalence of one tautomer over the other dictates the molecule's aromaticity, dipole moment, hydrogen bonding capabilities, and ultimately its reactivity and potential for molecular recognition.[1][2] This guide will delve into the fundamental aspects of this tautomerism, providing a robust resource for researchers and professionals working with this versatile heterocyclic scaffold.

Tautomeric Equilibrium: A Quantitative Overview

The position of the tautomeric equilibrium is a delicate balance between the inherent stability of the individual tautomers and their interactions with the surrounding environment.

Gas Phase and Solid State

In the gas phase , the this compound tautomer is generally the more stable form by a small margin, with reported energy differences of approximately 2.43 to 3.3 kJ/mol.[3][4] This preference is attributed to the aromatic character of the pyridine (B92270) ring in the this compound form.[5]

In the solid state , the equilibrium overwhelmingly favors the 2-pyridone form.[3][4] This is primarily due to the formation of strong intermolecular hydrogen-bonded dimers and helical structures, which are more stable for the 2-pyridone tautomer. X-ray crystallography and solid-state IR spectroscopy confirm the predominance of the lactam structure in the crystalline form.[3]

Solvent Effects

The tautomeric equilibrium is highly sensitive to the solvent environment. A general trend is observed where:

-

Non-polar solvents (e.g., cyclohexane, carbon tetrachloride) favor the This compound form. In these environments, the less polar aromatic tautomer is more soluble and stable.

-

Polar solvents (e.g., water, alcohols) significantly shift the equilibrium towards the 2-pyridone form.[3][4] The larger dipole moment of 2-pyridone allows for stronger solvating interactions with polar solvent molecules.

The equilibrium constant (KT = [2-pyridone]/[this compound]) varies dramatically with the solvent, as illustrated in the table below.

Table 1: Tautomeric Equilibrium Constant (KT) of 2-Pyridone/2-Hydroxypyridine in Various Solvents

| Solvent | Dielectric Constant (ε) | KT | Reference |

| Gas Phase | 1 | ~0.4 | [3] |

| Cyclohexane | 2.02 | 0.4 - 1.0 | [3] |

| Chloroform | 4.81 | 2.1 | [3] |

| Ethanol | 24.55 | 130 | [3] |

| Water | 80.1 | 910 | [3] |

Spectroscopic Characterization

The distinct structural differences between the two tautomers give rise to unique spectroscopic signatures, which can be leveraged for their identification and quantification.

UV-Vis Spectroscopy

2-Pyridone and this compound exhibit distinct absorption maxima in their UV-Vis spectra. The 2-pyridone form typically shows a strong absorption band at a longer wavelength (around 290-300 nm) compared to the this compound form (around 270 nm). This difference is the basis for the spectrophotometric determination of the tautomeric equilibrium constant.

Table 2: Characteristic UV-Vis Absorption Maxima (λmax)

| Tautomer | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| 2-Pyridone | Water | 293 | 5900 | [3] |

| This compound | Cyclohexane | ~270 | - |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for distinguishing between the two tautomers, particularly in the solid state. The key vibrational modes to consider are:

-

2-Pyridone (Lactam):

-

Strong C=O stretching vibration between 1650-1690 cm-1.

-

N-H stretching vibration in the range of 3100-3400 cm-1.

-

-

This compound (Lactim):

-

Absence of a strong C=O stretching band.

-

O-H stretching vibration, typically broad, in the range of 3200-3600 cm-1.

-

C=N stretching vibration around 1640 cm-1.

-

Table 3: Key IR Absorption Frequencies (cm-1)

| Tautomer | Vibrational Mode | Frequency Range (cm-1) | Reference |

| 2-Pyridone | C=O stretch | 1650 - 1690 | [3] |

| 2-Pyridone | N-H stretch | 3100 - 3400 | [6] |

| This compound | O-H stretch | 3200 - 3600 | |

| This compound | C=N stretch | ~1640 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the electronic environment of the nuclei in each tautomer. The chemical shifts of the ring protons and carbons are sensitive to the tautomeric form. In solvents where both tautomers are present in significant amounts, separate sets of signals can be observed if the rate of interconversion is slow on the NMR timescale. More commonly, a weighted average of the chemical shifts is observed.

Table 4: Representative 1H NMR Chemical Shifts (δ, ppm) in CDCl3

| Proton | 2-Pyridone (approx.) | This compound (approx.) |

| H3 | 6.5 | 7.0 |

| H4 | 7.4 | 6.8 |

| H5 | 6.2 | 7.2 |

| H6 | 7.5 | 7.8 |

| NH/OH | 12-14 (broad) | 9-11 (broad) |

Note: Chemical shifts can vary depending on solvent and concentration.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of the 2-pyridone/2-hydroxypyridine tautomeric system.

Synthesis of 2-Pyridone from 2-Chloropyridine (B119429)

This procedure outlines a common laboratory synthesis of 2-pyridone via nucleophilic aromatic substitution.

Materials:

-

2-Chloropyridine

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Round-bottom flask, reflux condenser, separating funnel, rotary evaporator, standard glassware

Procedure:

-

In a round-bottom flask, dissolve 2-chloropyridine in an excess of aqueous sodium hydroxide solution (e.g., 2-4 M).

-

Attach a reflux condenser and heat the mixture to reflux for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 7. This will precipitate the 2-pyridone.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold water.

-

For higher purity, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture or acetone). Alternatively, the aqueous solution can be extracted multiple times with dichloromethane. The combined organic extracts are then dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure using a rotary evaporator to yield the 2-pyridone product.

-

Characterize the final product by melting point, 1H NMR, and IR spectroscopy.

Determination of Tautomeric Equilibrium Constant by UV-Vis Spectrophotometry

This protocol details the determination of the pKa of the 2-pyridone/2-hydroxypyridine system, from which the tautomeric equilibrium constant in water can be derived.[7][8]

Materials:

-

2-Pyridone

-

A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 0 to 12).

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 2-pyridone of known concentration (e.g., 1 mM) in deionized water.

-

Preparation of Sample Solutions: For each buffer solution, prepare a sample by diluting a known volume of the stock solution to a final concentration suitable for UV-Vis analysis (e.g., 0.1 mM). Ensure the final volume is consistent for all samples.

-

Spectra Acquisition:

-

Record the UV-Vis spectrum of each buffered solution from approximately 220 nm to 350 nm.

-

Use the corresponding buffer solution as the blank for each measurement.

-

Identify the wavelengths of maximum absorbance for the fully protonated (cationic), neutral, and deprotonated (anionic) species. These can be determined from the spectra at very low, intermediate, and very high pH, respectively.

-

-

Data Analysis:

-

Select two wavelengths where the absorbance changes significantly with pH. One wavelength should correspond to the maximum absorbance of one form (e.g., the anion) and the other to the maximum absorbance of another form (e.g., the neutral species).

-

Plot the absorbance at these wavelengths as a function of pH. The resulting curves should be sigmoidal.

-

The pKa is the pH at the inflection point of the sigmoidal curve.[7]

-

Alternatively, use the Henderson-Hasselbalch equation: pH = pKa + log([A-]/[HA]) where [A-] is the concentration of the deprotonated form and [HA] is the concentration of the protonated form. The ratio [A-]/[HA] can be determined from the absorbance values at a given pH.

-

The tautomeric equilibrium constant (KT) in water can be calculated from the measured pKa values for protonation and deprotonation, along with the pKa values of the fixed tautomers (N-methyl-2-pyridone and 2-methoxypyridine).

-

Quantitative Analysis of Tautomer Ratio by 1H NMR Spectroscopy

This protocol describes how to determine the ratio of 2-pyridone to this compound in a given solvent.

Materials:

-

2-Pyridone sample

-

Deuterated solvent (e.g., CDCl3, DMSO-d6)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Accurately weigh a suitable amount of 2-pyridone (e.g., 5-10 mg) and dissolve it in a known volume of the desired deuterated solvent (e.g., 0.6 mL) in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a 1H NMR spectrum of the sample.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.

-

Set the relaxation delay to be at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation and accurate quantification.

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Identify well-resolved signals that are unique to each tautomer. For example, the signals for H3 or H6 often show sufficient separation.

-

Integrate the area of the selected signal for the 2-pyridone tautomer and the corresponding signal for the this compound tautomer.

-

The ratio of the integrals is directly proportional to the molar ratio of the two tautomers.[9][10] Tautomer Ratio = (Integral of 2-pyridone signal) / (Integral of this compound signal)

-

Solid-State Characterization by FTIR Spectroscopy (KBr Pellet Method)

This protocol outlines the preparation of a KBr pellet for the analysis of the tautomeric form of 2-pyridone in the solid state.[11][12][13]

Materials:

-

2-Pyridone sample (finely ground)

-

Spectroscopy-grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Place a small amount of KBr (approx. 100-200 mg) in an agate mortar and grind it to a fine powder. It is crucial that the KBr is dry to avoid interference from water bands in the spectrum.

-

Add a small amount of the 2-pyridone sample (approx. 1-2 mg) to the KBr powder. The sample-to-KBr ratio should be roughly 1:100.

-

Thoroughly grind and mix the sample and KBr until a homogeneous, fine powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

-

FTIR Analysis:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm-1.

-

Analyze the spectrum for the presence of the characteristic C=O stretching band of the 2-pyridone tautomer (around 1650-1690 cm-1) and the absence of a strong O-H stretching band for the this compound tautomer.

-

Visualizing Key Concepts with Graphviz

Tautomeric Equilibrium

References

- 1. vpultz.sites.truman.edu [vpultz.sites.truman.edu]

- 2. egyankosh.ac.in [egyankosh.ac.in]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. organic chemistry - 2-Pyridone tautomer ratio - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. physicsforums.com [physicsforums.com]

- 6. researchgate.net [researchgate.net]

- 7. ishigirl.tripod.com [ishigirl.tripod.com]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. scienceijsar.com [scienceijsar.com]

- 12. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 13. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to 2-Hydroxypyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxypyridine (B17775) (CAS No. 142-08-5), a pivotal heterocyclic compound in pharmaceutical and chemical research. This document details its chemical properties, its critical tautomeric relationship with 2-pyridone, established experimental protocols for its synthesis and analysis, and its significant applications in modern drug discovery.

Core Chemical and Physical Properties

This compound, also known as 2-pyridinol, is a colorless to light yellow crystalline solid.[1][2] It serves as a versatile intermediate in the synthesis of a wide range of more complex molecules.[3][4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 142-08-5 | [5][6][7][8] |

| Molecular Formula | C₅H₅NO | [1][5][7] |

| Molecular Weight | 95.10 g/mol | [1][5][8] |

| Melting Point | 105-107 °C | [1][9][10] |

| Boiling Point | 280-281 °C | [1][9][10] |

| Solubility | Soluble in water (450 g/L at 20°C) and ethanol; slightly soluble in benzene (B151609) and ether. | [9] |

| pKa (Strongest Acidic) | 11.7 | |

| pKa (Strongest Basic) | 2.43 |

The Critical Tautomerism of this compound and 2-Pyridone

A defining characteristic of this compound is its existence in a tautomeric equilibrium with 2-pyridone.[8][11] This equilibrium is not static; its position is highly dependent on the surrounding environment, a crucial consideration for reaction design and analytical method development.

The interconversion involves an intramolecular proton transfer between the oxygen and nitrogen atoms.[12] Generally, the this compound (enol or lactim) form is favored in non-polar solvents, while the 2-pyridone (keto or lactam) form predominates in polar solvents and in the solid state.[12] The 2-pyridone form benefits from the stability of intermolecular hydrogen bonding.[11] Theoretical calculations suggest a small energy difference between the two tautomers in the gas phase, with some studies indicating the enol form (this compound) is slightly more stable.[12][13]

Applications in Research and Drug Development

The unique structural and reactive properties of the this compound/2-pyridone scaffold make it a "privileged structure" in medicinal chemistry. It is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[14][15]

-

Pharmaceutical Intermediates : It is a precursor for drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-HIV agents.[2]

-

Peptide Synthesis : The related compound this compound-N-oxide (HOPO) is used as a coupling reagent to facilitate the formation of amide bonds in peptide synthesis, minimizing racemization. This compound itself is also used in peptide synthesis.[1][9]

-

Coordination Chemistry : Its ability to act as a chelating agent for metal ions makes it valuable in the development of coordination complexes for catalysis and materials science.[2][3]

-

Catalysis : this compound can function as a bifunctional catalyst in various acylation and aminolysis reactions.[9]

-

Corrosion Inhibition : It is an effective component in the formulation of corrosion inhibitors for metals.[2]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for research and development. Below are representative protocols for the synthesis and analysis of this compound.

Synthesis of this compound from 2-Chloropyridine (B119429)

This procedure outlines a one-stage reaction with a high yield, adapted from patented methods.[12]

Materials:

-

2-Chloropyridine

-

Potassium hydroxide (B78521) (KOH), ~90%

-

Tertiary amyl alcohol

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

A mixture of 600 ml of tertiary amyl alcohol and 330 g (~5.3 moles) of potassium hydroxide is heated to reflux (approx. 118°C) in a suitable reaction vessel.[12]

-

227 g (2 moles) of 2-chloropyridine are added dropwise over 1.5 hours. The temperature will naturally fall to around 105°C during the addition.[12]

-

The reaction mixture is maintained at reflux for an additional 24 hours.[12]

-

After the reflux period, the tertiary amyl alcohol is distilled off.[12]

-

The residue is cooled, and the pH is adjusted to between 5 and 6 using concentrated HCl.[12]

-

Remaining water is removed by distillation.[12]

-

The residue is cooled to 60°C, and 700 ml of methanol are slowly added.[12]

-

The mixture is cooled to room temperature, and the precipitated inorganic salts are removed by filtration. The collected solids are rinsed with an additional 100 ml of methanol.[12]

-

The combined methanol filtrates are concentrated under reduced pressure.[12]

-

The resulting residue is distilled under vacuum. The product, this compound, is collected at 174-178°C / 14 mmHg, yielding a high-purity product.[12]

Analytical Methodology: GC-MS Analysis (with Derivatization)

Direct analysis of this compound can be challenging due to its high polarity and the on-column equilibrium of its tautomers, which can lead to poor peak shape.[13] A common strategy to overcome this is derivatization prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on methods for similar challenging analytes.[3][13]

Objective: To quantify the purity of a this compound sample and identify potential impurities.

Instrumentation and Materials:

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

-

Anhydrous solvent (e.g., Pyridine or Acetonitrile)

-

Internal Standard (e.g., n-tetradecane)

-

This compound reference standard and sample for analysis

Procedure:

-

Standard and Sample Preparation:

-

Accurately weigh a known amount of the this compound reference standard and the test sample into separate vials.

-

Dissolve each in the anhydrous solvent to a concentration of approximately 1 mg/mL.

-

Add a known amount of the internal standard to both the standard and sample solutions.

-

-

Derivatization:

-

To 100 µL of each solution (standard and sample), add 100 µL of the derivatizing agent (BSTFA).

-

Cap the vials tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. This increases volatility and thermal stability.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized solution into the GC-MS system.

-

GC Conditions (Representative):

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium, constant flow of 1 mL/min.

-

Oven Program: Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

-

-

MS Conditions (Representative):

-

Ion Source: Electron Impact (EI), 70 eV.

-

Source Temperature: 230°C.

-

Scan Mode: Full scan (e.g., m/z 40-500) for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the derivatized this compound to the internal standard for both the reference standard and the sample.

-

Determine the purity of the sample by comparing its peak area ratio to that of the known-purity reference standard.

-

References

- 1. CN102001995A - Preparation method of this compound-N-oxide - Google Patents [patents.google.com]

- 2. biosynth.com [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. wuxibiology.com [wuxibiology.com]

- 9. scispace.com [scispace.com]

- 10. helixchrom.com [helixchrom.com]

- 11. chemtube3d.com [chemtube3d.com]

- 12. US4942239A - Process for the production of this compound - Google Patents [patents.google.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. chemtube3d.com [chemtube3d.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Theoretical Deep Dive into 2-Hydroxypyridine/2-Pyridone Tautomerism: A Guide for Researchers

Abstract

The tautomeric equilibrium between 2-hydroxypyridine (B17775) (2-HPY) and its corresponding lactam form, 2-pyridone (2-PY), represents a cornerstone in the study of heterocyclic chemistry and has profound implications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate this pivotal tautomerism. We delve into the quantum chemical calculations that elucidate the delicate energetic balance between the two forms, the significant influence of solvent and substituent effects, and the correlation between theoretical predictions and experimental spectroscopic data. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the principles governing this tautomeric relationship and the computational tools used to explore it.

Introduction

The tautomerism of this compound and 2-pyridone is a classic example of prototropic tautomerism, where the two isomers are interconvertible through the migration of a proton.[1] The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent and the presence of substituents on the pyridine (B92270) ring.[2][3] Understanding the factors that favor one tautomer over the other is crucial, as the distinct electronic and structural properties of each form dictate their reactivity, aromaticity, and biological activity.[4]

Theoretical and computational chemistry have emerged as indispensable tools for dissecting the intricacies of this tautomeric system.[4] Methods such as Density Functional Theory (DFT) and ab initio calculations provide remarkable insights into the geometric structures, relative stabilities, and spectroscopic properties of the tautomers, often with a level of detail that is challenging to achieve experimentally.[4][5] This guide will explore the theoretical underpinnings of these studies, present key quantitative findings in a structured format, and outline the computational protocols for their investigation.

The Tautomeric Equilibrium: A Visual Representation

The equilibrium between this compound and 2-pyridone involves the intramolecular transfer of a proton between the oxygen and nitrogen atoms. This relationship can be visualized as a dynamic process influenced by various external factors.

References

- 1. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Hydroxypyridine Conformers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypyridine (B17775) (2HP) and its tautomer, 2-pyridone (2PY), represent a classic case of lactam-lactim tautomerism, a phenomenon of significant interest in organic chemistry and biochemistry. The equilibrium between these two forms is subtle and highly dependent on the surrounding environment, including solvent polarity and physical state. This dynamic relationship is crucial in various chemical and biological systems, making the accurate spectroscopic characterization of both conformers essential for understanding their reactivity, structure, and function. This guide provides an in-depth technical overview of the spectroscopic techniques used to analyze this compound conformers, complete with experimental protocols and data presented for comparative analysis.

Tautomerism of this compound

In the gas phase and non-polar solvents, the enol form, this compound, is generally favored. Conversely, in polar solvents and the solid state, the keto form, 2-pyridone, predominates.[1] The energy difference between the two tautomers is small, with experimental measurements in the gas phase indicating a difference of approximately 2.43 to 3.3 kJ/mol.[1] Computational studies have been employed to further elucidate the thermodynamic and kinetic stabilities of this system.[2] The interconversion can occur through intramolecular proton transfer, although the activation energy for this process is high. Dimerization followed by a double proton transfer presents a lower energy pathway for tautomerization.[1]

Spectroscopic Data

The following tables summarize key quantitative data obtained from various spectroscopic analyses of this compound and 2-pyridone.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for distinguishing between the this compound and 2-pyridone forms, primarily by identifying the characteristic vibrational modes of the O-H and C=O bonds.

| Conformer | Vibrational Mode | Wavenumber (cm⁻¹) | Solvent/Phase | Reference |

| 2-Pyridone | C=O stretch | ~1650 | Solution | [3] |

| 2-Pyridone | C=O stretch | 1685.0, 1667.2 (¹⁸O labeled) | Chloroform (high conc.) | [3][4] |

| 2-Pyridone | Ring modes | 400-800 | - | [3] |

| 2-Pyridone·(H₂O) | free OH stretch | 3720, 3728 | Gas phase (jet-cooled) | [5] |

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy.

| Conformer | Vibrational Mode | Wavenumber (cm⁻¹) | Phase | Reference |

| This compound | - | - | Solid | [6] |

(Specific Raman shifts for distinguishing conformers require more detailed literature data.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for determining the predominant tautomeric form in solution.

¹H-NMR Chemical Shifts (δ, ppm)

| Conformer | H-3 | H-4 | H-5 | H-6 | Solvent | Reference |

| 2-Pyridone | 7.98 | 7.21 | 7.23 | 8.07 | CD₃OD | [1] |

| This compound | 7.421 | - | 6.599 | 7.487 | CDCl₃ | [7] |

¹³C-NMR Chemical Shifts (δ, ppm)

| Conformer | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent | Reference |

| 2-Pyridone | 155.9 | 125.8 | 140.8 | 124.4 | 138.3 | CD₃OD | [1] |

| This compound | - | - | - | - | - | DMSO-D6 | [8] |

UV-Vis Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the two tautomers.

| Conformer | λmax (nm) | ε (M⁻¹cm⁻¹) | Solvent | Reference |

| 2-Pyridone | 226.2, 297.6 | - | Methanol | [1] |

| This compound | 300 (excitation) | - | Water | [9] |

| This compound | 310 (excitation) | - | Alcohols | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic analysis of this compound conformers.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation:

-

Solution Phase: Dissolve this compound in the desired solvent (e.g., chloroform, carbon tetrachloride) to the desired concentration. Solutions should be prepared fresh to minimize degradation. For concentration-dependent studies, a series of dilutions should be prepared.

-

Solid State (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Gas Phase: For volatile samples, introduce the compound into a gas cell. For less volatile samples, a heated cell or supersonic jet expansion can be used.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

-

Data Analysis:

-

Identify characteristic absorption bands for the C=O stretch (around 1650-1700 cm⁻¹) indicative of the 2-pyridone form and the O-H stretch (around 3200-3600 cm⁻¹) for the this compound form.

-

Analyze shifts in peak positions and changes in intensity to infer the predominant tautomer and any intermolecular interactions.

-

Raman Spectroscopy Protocol

-

Sample Preparation:

-

Samples can be in solid (crystalline powder) or solution form.

-

For solutions, use a quartz cuvette. For solids, a capillary tube or a microscope slide can be used.

-

-

Instrumentation:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., Nd:YAG laser).

-

An appropriate filter is used to remove the Rayleigh scattered light.

-

-

Data Acquisition:

-

The sample is irradiated with the laser beam.

-

The scattered light is collected and passed through a monochromator to a detector.

-

-

Data Analysis:

-

Identify Raman shifts corresponding to the vibrational modes of the molecule. The C=O and O-H stretching modes are also key indicators in Raman spectra.

-

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

-

Instrumentation:

-

Use a high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra.

-

Standard pulse sequences are used to obtain the spectra.

-

-

Data Analysis:

-

Integrate the proton signals to determine the relative populations of the tautomers if both are present in significant amounts.

-

Analyze the chemical shifts to identify the predominant form. The chemical shift of the carbon atom bonded to the heteroatom (C2) is particularly informative.

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare dilute solutions of this compound in a UV-transparent solvent (e.g., ethanol, water, hexane).

-

The concentration should be chosen to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette containing only the pure solvent.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax). The position of λmax can be used to distinguish between the tautomers, as their electronic structures differ.

-

Visualizations

The following diagrams illustrate the key relationships and workflows in the analysis of this compound conformers.

References

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(142-08-5) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

The Biological Significance of 2-Hydroxypyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-hydroxypyridine (B17775) scaffold, existing in a tautomeric equilibrium with its 2-pyridone form, is a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological significance of this compound derivatives, with a focus on their anticancer, antifungal, and iron-chelating properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to this compound Derivatives

This compound is an aromatic heterocyclic organic compound that can exist in two tautomeric forms: the enol form (this compound) and the keto form (2-pyridone). The equilibrium between these two forms is influenced by the solvent and substitution patterns on the pyridine (B92270) ring, with the 2-pyridone form often predominating in various conditions. This structural feature allows for diverse molecular interactions, making this compound derivatives versatile pharmacophores.

Anticancer Activity

A substantial body of research has highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms of action, including the inhibition of key signaling pathways involved in tumor growth and survival.

Mechanism of Action: Targeting Kinase Signaling Pathways

Several 2-pyridone derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] These receptors play a crucial role in angiogenesis and cancer cell proliferation. By inhibiting these kinases, 2-pyridone derivatives can effectively block downstream signaling cascades, leading to reduced tumor growth and metastasis.[2]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Novel 2-Pyridone Derivative 10k | A549 (Lung) | 0.86 ± 0.17 | [3] |

| HeLa (Cervical) | 0.54 ± 0.23 | [3] | |

| SW480 (Colon) | 0.21 ± 0.13 | [3] | |

| Novel 2-Pyridone Analog A9 (R1) | HT-29 (Colon) | 20.77 | [4] |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | HepG2 (Liver) | 4.5 ± 0.3 | [5] |

| Cyanopyridone Derivative 5a | MCF-7 (Breast) | 1.77 ± 0.10 | [1] |

| HepG2 (Liver) | 2.71 ± 0.15 | [1] | |

| Cyanopyridone Derivative 5e | MCF-7 (Breast) | 1.39 ± 0.08 | [1] |

| Spiro-pyridine Derivative 7 | Caco-2 (Colon) | 7.83 ± 0.5 | [6] |

| HepG-2 (Liver) | 8.90 ± 0.6 | [6] | |

| Spiro 2-pyridine derivative 9b | HepG-2 (Liver) | 6.89 ± 0.4 | [7] |

| Caco-2 (Colon) | 5.68 ± 0.3 | [7] |

Antifungal Activity of Ciclopirox (B875) Olamine

Ciclopirox olamine, a synthetic hydroxypyridone derivative, is a broad-spectrum antifungal agent. Its mechanism of action is multifaceted, primarily involving the chelation of trivalent metal cations like Fe3+, which are essential for the function of various metalloenzymes in fungal cells. This disruption of cellular processes ultimately leads to fungal cell death.[8]

Mechanism of Action: Iron Chelation and Apoptosis Induction

Ciclopirox's ability to chelate intracellular iron is a key aspect of its antifungal and anticancer activities. By depriving cells of iron, ciclopirox inhibits iron-dependent enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis and repair. This leads to cell cycle arrest and the induction of apoptosis. Furthermore, ciclopirox can induce the production of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and further promoting apoptosis.

Quantitative Data: Antifungal and Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of ciclopirox olamine against a range of fungal and bacterial pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Organism | MIC Range (µg/mL) | Reference |

| Dermatophytes | 0.03 - 0.25 | [9] |

| Yeasts (e.g., Candida albicans) | 0.001 - 0.25 | [9] |

| Malassezia furfur | 0.001 - 0.125 | [8] |

| Gram-positive bacteria | 0.06 - 2 | [9] |

| Gram-negative bacteria | 0.06 - 2 | [9] |

Iron Chelation Therapy with Deferiprone (B1670187)

Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) is an orally active iron chelator used in the treatment of iron overload in patients with thalassemia major.[10] Its primary function is to bind to excess iron in the body, forming a complex that can be excreted, thereby reducing iron-related toxicity.

Mechanism of Action: Iron Chelation

Deferiprone is a bidentate chelator, meaning that two molecules of deferiprone bind to one iron (Fe3+) ion. This complex is then eliminated from the body, primarily through the urine. By removing excess iron, deferiprone helps to prevent iron-induced organ damage, particularly to the heart and liver.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

This compound derivative compounds

-

Cancer cell lines (e.g., A549, HeLa, HT-29)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

Ciclopirox olamine

-

Fungal isolates (e.g., Candida albicans, dermatophytes)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate in sterile saline or water, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Drug Dilution: Prepare a serial two-fold dilution of ciclopirox olamine in RPMI-1640 medium directly in the 96-well microplate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microplate, resulting in a final volume of 200 µL and a 1:1 dilution of the drug and the inoculum. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubation: Incubate the microplates at 35°C for 24-48 hours (for yeasts) or longer for dermatophytes, depending on the growth rate of the organism.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Spectrophotometric Assay for Iron Chelation by Deferiprone

This protocol provides a method for quantifying the iron-chelating ability of deferiprone using a spectrophotometric method based on the formation of the iron-deferiprone complex.

Materials:

-

Deferiprone

-

Ferric chloride (FeCl3) solution of known concentration

-

Buffer solution (e.g., acetate (B1210297) buffer, pH 4.5)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of the Fe(III)-deferiprone complex by reacting a fixed excess of deferiprone with varying concentrations of FeCl3 in the buffer solution.

-

Sample Preparation: Prepare a solution of deferiprone of known concentration in the buffer.

-

Reaction: Add a known concentration of FeCl3 to the deferiprone solution to allow the formation of the iron-deferiprone complex. The reaction is typically rapid.

-

Spectrophotometric Measurement: Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance for the Fe(III)-deferiprone complex (typically around 450-470 nm).

-

Quantification: Use the standard curve to determine the concentration of the iron-deferiprone complex in the sample. From this, the amount of iron chelated by deferiprone can be calculated. The stoichiometry of the complex (3 deferiprone molecules to 1 iron ion) should be considered in the calculations.[11]

Conclusion

This compound derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse mechanisms of action, spanning from kinase inhibition and induction of apoptosis in cancer to antifungal activity and iron chelation, underscore their importance in drug discovery. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this versatile chemical scaffold. Continued investigation into the structure-activity relationships and optimization of lead compounds will undoubtedly lead to the development of novel and effective therapies for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Inhibition of autophagy enhances the sensitivity of ciclopirox olamine in human chronic myelogenous leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Oral Iron Chelator Deferiprone Protects against Iron Overload–Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]

- 11. Quantum chemical analysis of the deferiprone–iron binding reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 2-Hydroxypyridine Proton Transfer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomerism of 2-hydroxypyridine (B17775) to 2-pyridone is a cornerstone model for understanding proton transfer reactions, which are fundamental to a vast array of chemical and biological processes, including DNA base pairing and enzyme catalysis.[1][2] This technical guide provides a comprehensive examination of the proton transfer mechanisms governing this equilibrium. It delves into the thermodynamics and kinetics of the intramolecular, intermolecular (dimeric), and solvent-assisted pathways in both ground and excited states. Detailed experimental protocols and extensive quantitative data from spectroscopic and computational studies are presented to offer a complete picture for researchers in chemistry, biology, and pharmacology.

Introduction: The this compound/2-Pyridone Tautomeric System

This compound (2-HPY), the enol tautomer, and 2-pyridone (2-PY), the keto tautomer, coexist in a dynamic equilibrium.[3] This equilibrium is highly sensitive to the surrounding environment.[4][5] In non-polar solvents, the this compound form is favored, whereas polar solvents and the solid state predominantly stabilize the 2-pyridone form.[4][6] The structural distinction between the aromatic enol and the less aromatic keto form, which can engage in significant hydrogen bonding, drives the mechanistic intricacies of the proton transfer.[3][5]

Proton Transfer Mechanisms

The interconversion between this compound and 2-pyridone can occur through several distinct pathways, each with a characteristic activation energy barrier.

Intramolecular Proton Transfer

The direct transfer of the proton from the oxygen to the nitrogen atom within a single molecule represents the simplest conceptual pathway.[4] However, this 1,3-suprafacial proton shift is geometrically constrained and involves a high-energy transition state, making it kinetically unfavorable under normal conditions.[4][6]

Intermolecular Proton Transfer (via Dimerization)

In non-polar solvents, this compound and 2-pyridone can form hydrogen-bonded dimers.[4] This dimerization facilitates a concerted dual proton transfer, which significantly lowers the activation energy compared to the intramolecular route.[7][8] This self-catalytic pathway is a key mechanism for tautomerization in aprotic environments.[4][9]

Solvent-Assisted Proton Transfer

Solvent molecules, particularly those capable of acting as both hydrogen bond donors and acceptors (e.g., water, ammonia, methanol), can catalyze the proton transfer.[8][10][11] The solvent molecule forms a bridge between the hydroxyl group and the ring nitrogen, creating a cyclic transition state that allows for a concerted, low-energy proton relay.[9][12][13] The catalytic efficiency increases with the number of bridging solvent molecules.[12][13]

Excited-State Proton Transfer (ESPT)